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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the evolutionary analysis of the

CopA copper pump, a crucial element in bacterial copper homeostasis. The content covers the

pump's structure, function, and phylogenetic distribution, details key experimental

methodologies, and explores its potential as a target for novel antimicrobial drug development.

Introduction to the CopA Copper Pump
The CopA protein is a member of the P-type ATPase superfamily, specifically the PIB-type

ATPases, which are responsible for the transport of heavy metal ions across cellular

membranes.[1][2] In many bacteria, CopA functions as a primary efflux pump, actively

transporting cuprous ions (Cu+) from the cytoplasm to the periplasm, thereby preventing the

toxic accumulation of copper within the cell.[3][4][5] This process is vital for bacterial survival,

as copper, while an essential cofactor for some enzymes, is highly toxic in excess. The study of

CopA's evolution provides insights into the adaptation of bacteria to varying environmental

copper concentrations and offers a potential avenue for the development of new antimicrobial

agents.

Structure and Function of CopA
The structure of CopA is characteristic of P-type ATPases, featuring transmembrane and

cytosolic domains. Key structural and functional features include:
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N-terminal Metal-Binding Domains (MBDs): Most CopA proteins possess one or more N-

terminal cytosolic domains containing a conserved CXXC metal-binding motif.[4][6] These

domains are thought to be involved in the initial binding of cytoplasmic copper and its

delivery to the transmembrane transport machinery. The number of MBDs can vary between

different bacterial species, reflecting evolutionary adaptation.

Transmembrane Domain: CopA typically has eight transmembrane helices. A conserved

CPC motif within the transmembrane domain is crucial for the translocation of copper across

the membrane.[4][6]

Cytosolic Domains: Large cytosolic domains house the ATP-binding and phosphorylation

sites, which are essential for powering the transport cycle. The catalytic cycle involves the

phosphorylation and dephosphorylation of a conserved aspartate residue, driving

conformational changes that result in copper transport.[2][6]

Evolutionary and Phylogenetic Analysis
Phylogenetic analysis of CopA and other P-type ATPases reveals a deep evolutionary history,

with the diversification of the major subfamilies predating the divergence of bacteria, archaea,

and eukaryotes.[2] The PIB-type ATPases, to which CopA belongs, are primarily involved in

heavy metal transport and are found across all three domains of life.

Phylogenetic trees of CopA from various bacterial species generally show a topology that is

largely consistent with the 16S rRNA gene-based phylogeny, suggesting that the diversity of

copA genes is primarily a result of vertical descent.[7] However, instances of horizontal gene

transfer may have also contributed to the distribution and diversification of CopA in some

lineages.[8]

Logical Relationship of Phylogenetic Analysis Workflow
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Phylogenetic analysis workflow for CopA.

Copper Homeostasis and Regulation of CopA
In many bacteria, including Escherichia coli, CopA is a key component of a sophisticated

copper homeostasis network.[1] The expression of the copA gene is tightly regulated to ensure

that copper levels are maintained within a narrow, non-toxic range.

The primary regulator of copA expression is the MerR-like transcriptional activator, CueR

(Copper-responsive regulator).[9][10] In the presence of elevated intracellular copper, CueR

binds to Cu+ and undergoes a conformational change that allows it to bind to the copA

promoter and activate transcription.[9]

CopA functions in concert with other copper resistance systems, such as the periplasmic

multicopper oxidase CueO and the CusCFBA efflux system, to provide comprehensive

protection against copper stress.[1][11][12] CueO is thought to oxidize periplasmic Cu+ to the
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less toxic Cu2+, while the CusCFBA complex is responsible for exporting copper from the

periplasm to the extracellular environment.[11][13]

Signaling Pathway for CopA Regulation
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Regulation of CopA expression by CueR.

Experimental Protocols
A variety of experimental techniques are employed to study the function and evolution of CopA.

Below are summaries of key protocols.

Gene Disruption by Homologous Recombination
This technique is used to create copA knockout mutants to study the phenotypic effects of its

absence.

Construct a Disruption Cassette: A DNA fragment containing a selectable marker (e.g., an

antibiotic resistance gene) flanked by sequences homologous to the regions upstream and

downstream of the copA gene is constructed using PCR.

Transformation: The disruption cassette is introduced into the target bacterial cells. For E.

coli, this is often achieved by electroporation in strains expressing a recombination system

(e.g., the lambda Red recombinase).

Selection and Verification: Transformants are selected on media containing the appropriate

antibiotic. The correct insertion of the disruption cassette and deletion of the copA gene are
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verified by PCR and DNA sequencing.[5][14]

Copper Sensitivity Assays
These assays are used to quantify the level of copper resistance in wild-type and mutant

bacterial strains.

Minimum Inhibitory Concentration (MIC) Determination:

Prepare a series of culture media with twofold serial dilutions of a copper salt (e.g.,

CuSO4).

Inoculate each dilution with a standardized suspension of the bacterial strain to be tested.

Incubate the cultures under appropriate conditions.

The MIC is the lowest concentration of the copper salt that completely inhibits visible

growth.[15]

Growth Curve Analysis:

Inoculate liquid culture media containing various concentrations of a copper salt with the

bacterial strains.

Monitor the growth of the cultures over time by measuring the optical density at 600 nm

(OD600).

Plot the OD600 values against time to generate growth curves, which can be used to

compare the growth rates and lag phases of different strains in the presence of copper.[3]

[16]

Copper Transport Assay using Everted Membrane
Vesicles
This in vitro assay directly measures the ATP-dependent transport of copper by CopA.

Preparation of Everted Membrane Vesicles: Bacterial cells overexpressing CopA are

harvested and lysed, typically by French press or sonication. The cell membranes are then
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isolated by ultracentrifugation and treated to form everted vesicles, where the cytoplasmic

side of the membrane faces outwards.

Transport Reaction: The everted vesicles are incubated in a reaction buffer containing a

radioisotope of copper (e.g., 64Cu) and a reducing agent (like DTT, as CopA transports

Cu+).

Initiation and Termination: The transport reaction is initiated by the addition of ATP. At various

time points, aliquots are removed and filtered through a nitrocellulose membrane to separate

the vesicles from the reaction buffer.

Quantification: The amount of radioactivity trapped inside the vesicles on the filter is

measured using a scintillation counter. ATP-dependent copper uptake is calculated by

subtracting the radioactivity measured in control reactions lacking ATP.[14][17]

Workflow for Copper Transport Assay
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Workflow for the everted membrane vesicle copper transport assay.
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Quantitative Data Summary
The following tables summarize key quantitative data related to the function and characteristics

of CopA.

Table 1: Kinetic Parameters of E. coli CopA

Parameter Value Reference

Km for ATP 0.5 mM [6]

KM,Cu(I) 0.15 ± 0.07 μM [4]

Maximal initial Cu(I) transport

rate
165 nmol Cu(I) mg–1 min–1 [4]

Table 2: Copper Sensitivity of Wild-Type vs. ΔcopA Mutants

Organism Strain
Copper
Concentration

Effect Reference

Escherichia coli ΔcopA -

Increased

sensitivity to

copper salts

[5][14]

Neisseria

gonorrhoeae
ΔcopA > 0.1 mM

Increased

sensitivity to

killing

[18]

Xylella fastidiosa ΔcopA -
More sensitive to

copper shock
[16][19]

Staphylococcus

aureus
ΔcopA 15.6 µM

Growth

suppression in

Zn-limited media

[20]

Table 3: Sequence Similarity of Orthologous CopA Proteins

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://pubmed.ncbi.nlm.nih.gov/12351646/
https://www.researchgate.net/publication/314398587_Copper_ATPase_CopA_from_E_coli_Quantitative_Correlation_between_ATPase_Activity_and_Vectorial_Copper_Transport
https://www.researchgate.net/publication/314398587_Copper_ATPase_CopA_from_E_coli_Quantitative_Correlation_between_ATPase_Activity_and_Vectorial_Copper_Transport
https://pubmed.ncbi.nlm.nih.gov/10639134/
https://www.researchgate.net/publication/12675615_CopA_an_Escherichia_coli_CuI-translocating_P-type_ATPase
https://pmc.ncbi.nlm.nih.gov/articles/PMC3294635/
https://apsjournals.apsnet.org/doi/10.1094/PHYTO-12-20-0531-R
https://pubmed.ncbi.nlm.nih.gov/33554639/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10653882/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675957?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Comparison
Average Sequence
Identity

Note Reference

Orthologs within a

genus
Often > 80%

Varies depending on

the genus
[21][22]

Orthologs across

different phyla

Can be as low as 30-

40%

Conserved domains

show higher similarity
[23][24]

CopA as a Target for Drug Development
The essential role of CopA in bacterial copper homeostasis makes it an attractive target for the

development of novel antimicrobial drugs.[25][26] Inhibiting CopA would lead to the

accumulation of toxic levels of copper within the bacterial cytoplasm, resulting in cell death.

This strategy is particularly promising because CopA is a bacterial-specific target, which could

minimize off-target effects in humans.

The development of small molecule inhibitors of CopA could proceed through several stages:

High-Throughput Screening: Screening of chemical libraries for compounds that inhibit the

ATPase activity of purified CopA or copper transport in everted membrane vesicles.

Structure-Based Drug Design: Utilizing the crystal structure of CopA to design inhibitors that

bind to key residues in the active site or copper-binding sites.

In Silico Docking: Computational modeling to predict the binding of potential inhibitors to the

CopA structure.[27][28][29]

A successful CopA inhibitor would represent a new class of antibiotics, which is urgently

needed to combat the growing problem of antibiotic resistance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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